Pentyl benzenesulfonate
Overview
Description
. It is a member of the benzenesulfonate family, which are derivatives of benzenesulfonic acid. This compound is characterized by a pentyl group attached to the sulfonate ester of benzene, making it a versatile chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl benzenesulfonate can be synthesized through the esterification of benzenesulfonic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture to reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of azeotropic distillation can help remove water formed during the reaction, thus shifting the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Pentyl benzenesulfonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to benzenesulfonic acid and pentanol.
Substitution: The sulfonate group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: While the pentyl group can undergo oxidation, the sulfonate ester is generally resistant to reduction under mild conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate for the pentyl group.
Major Products
Hydrolysis: Benzenesulfonic acid and pentanol.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Pentyl benzenesulfonate has a range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism by which pentyl benzenesulfonate exerts its effects is primarily through its surfactant properties. The compound can reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound, which is more acidic and lacks the ester functionality.
p-Toluenesulfonic acid: Similar in structure but with a methyl group instead of a pentyl group, making it more hydrophobic.
Sulfanilic acid: Contains an amino group, making it more reactive in certain chemical reactions.
Uniqueness
Pentyl benzenesulfonate is unique due to its combination of a hydrophobic pentyl group and a hydrophilic sulfonate group, giving it distinct surfactant properties. This dual nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
IUPAC Name |
pentyl benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-2-3-7-10-14-15(12,13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIXYXGUYJTFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498392 | |
Record name | Pentyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80-45-5 | |
Record name | Pentyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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